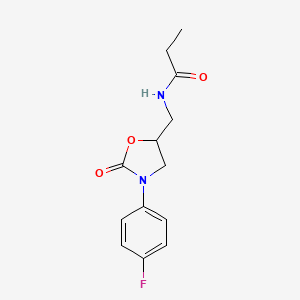
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Molecular Structure Analysis
The molecular structure consists of an oxazolidinone ring, a fluorophenyl group, and a propionamide moiety. The fluorine substitution on the phenyl ring imparts specific properties to the compound .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis include acylation, reduction, and other transformations. These reactions lead to the formation of the desired compound .
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
A study by Helal et al. (2013) synthesized novel propionamide derivatives, exhibiting significant antibacterial and antifungal activities. These compounds were found to be potent against various strains, showing antimicrobial activity levels comparable to standard agents like Ampicillin and Flucanazole. This highlights the potential of propionamide derivatives in developing new antimicrobial agents (Helal, Abbas, Salem, Farag, & Ammar, 2013).
Anti-HCV, Anticancer, and Antimicrobial Agents
Çıkla et al. (2013) explored flurbiprofen hydrazide derivatives for their anti-HCV, anticancer, and antimicrobial properties. Selected compounds showed significant inhibition against hepatitis C virus NS5B RNA polymerase and exhibited marked effects against leukemia cancer cell lines, alongside antibacterial activity against specific bacterial strains, demonstrating a multifaceted potential in therapeutic applications (Çıkla, Tatar, Küçükgüzel, Şahin, Yurdakul, Basu, Krishnan, Nichols, & Kaushik-Basu, 2013).
Antipathogenic Activity
Limban, Marutescu, and Chifiriuc (2011) synthesized acylthioureas showing significant interaction with bacterial cells, particularly against strains known for biofilm formation like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential for the development of novel antimicrobial agents with antibiofilm properties, which is crucial for tackling chronic infections (Limban, Marutescu, & Chifiriuc, 2011).
Anti-inflammatory Activity
Sunder and Maleraju (2013) reported on the synthesis of acetamide derivatives with significant anti-inflammatory activity. This indicates the utility of such compounds in developing new anti-inflammatory drugs, which is essential for treating various chronic inflammatory diseases (Sunder & Maleraju, 2013).
Mécanisme D'action
N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)propionamide is known for its antiandrogen activity. It selectively decreases testosterone levels in the prostate without affecting hypothalamic regulation mechanisms. The R-(-) enantiomer is particularly active and has fewer side effects compared to the racemate .
Propriétés
IUPAC Name |
N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3/c1-2-12(17)15-7-11-8-16(13(18)19-11)10-5-3-9(14)4-6-10/h3-6,11H,2,7-8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTYGXLJWKIHNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-2-[3-(2,3-dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2915278.png)
![Tert-butyl 2-[(prop-2-enoylamino)methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate](/img/structure/B2915280.png)
![1-(3,5-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2915281.png)



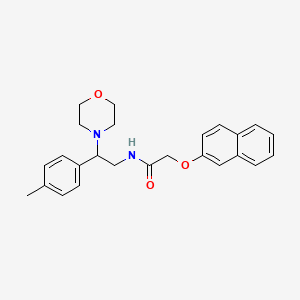
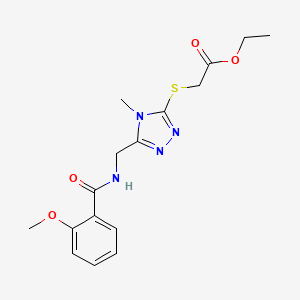
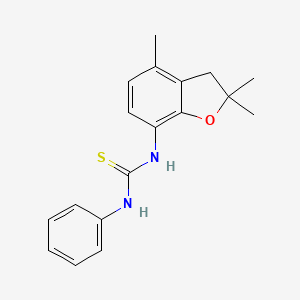
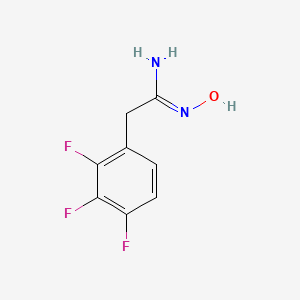
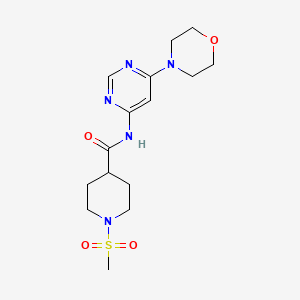
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2915298.png)

![2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2915301.png)